molecular formula C16H21BO6 B8228128 Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

Cat. No.: B8228128
M. Wt: 320.1 g/mol
InChI Key: NUTKVMPTPGGDJJ-UHFFFAOYSA-N
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Description

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an isophthalate moiety. This compound is of significant interest in organic synthesis and materials science due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate typically involves the reaction of isophthalic acid derivatives with boronic esters. One common method is the esterification of isophthalic acid with methanol to form dimethyl isophthalate, followed by borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Boronic Acids/Alcohols: From oxidation.

    Carboxylic Acids: From hydrolysis.

Scientific Research Applications

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials.

    Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.

    Catalysis: Utilized in catalytic processes, particularly in cross-coupling reactions.

Mechanism of Action

The mechanism of action of Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate is unique due to its isophthalate backbone, which provides distinct reactivity and stability compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Biological Activity

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate (CAS No. 944392-68-1) is a boron-containing compound that has garnered attention in the fields of medicinal chemistry and drug delivery systems. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₁BO₆
  • Molecular Weight : 320.15 g/mol
  • Appearance : Solid
  • Purity : >98% (GC)

The biological activity of this compound is primarily associated with its role as a building block in polymeric drug delivery systems. The compound's boron atom plays a crucial role in enhancing the stability and solubility of drugs within these systems.

Key Mechanisms:

  • pH-Sensitive Release : The compound can be incorporated into pH-sensitive drug delivery vehicles that release therapeutic agents in response to the acidic microenvironment of tumor cells. This mechanism is particularly relevant in cancer therapy where localized drug delivery can reduce systemic toxicity .
  • Biocompatibility : Studies indicate that the polymeric systems utilizing this compound exhibit good biocompatibility and low cytotoxicity towards healthy cells while maintaining efficacy against cancer cells .

In Vitro Studies

  • Cytotoxicity Assays :
    • Research demonstrated that drug delivery systems incorporating this compound showed significant cytotoxic effects on various cancer cell lines (e.g., HepG2 liver cancer cells). At concentrations of 20 mg/L, cell viability dropped below 20% after 48 hours .
  • Drug Release Kinetics :
    • The compound facilitated controlled release profiles of chemotherapeutics like Doxorubicin (DOX), with accelerated release observed at acidic pH levels typical of tumor environments. The cumulative DOX release increased significantly under these conditions compared to physiological pH .

Case Study 1: Polymer-Based Drug Delivery System

A study investigated a polymer-based system utilizing this compound for delivering DOX to HeLa cells. Results indicated enhanced cellular uptake and significant cytotoxicity compared to free DOX treatment .

Case Study 2: Biocompatibility Assessment

Another assessment focused on the biocompatibility of polymeric micelles incorporating this compound. The findings revealed that even at high concentrations (up to 100 mg/L), cell viability remained above 80%, indicating low toxicity to healthy cells while effectively targeting tumor cells .

Properties

IUPAC Name

dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-7-10(13(18)20-5)9-11(12)14(19)21-6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTKVMPTPGGDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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